molecular formula C10H9N B175542 8-Methylquinoline CAS No. 1199266-77-7

8-Methylquinoline

Cat. No.: B175542
CAS No.: 1199266-77-7
M. Wt: 143.18 g/mol
InChI Key: JRLTTZUODKEYDH-UHFFFAOYSA-N
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Description

8-Methylquinoline, also known as 8-methyl-1-azanaphthalene, is a derivative of quinoline with a methyl group attached to the eighth position of the quinoline ring. This compound is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C10H9N. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylquinoline can be synthesized through several methods. One common method involves the reaction of aniline with phenylacetylene and benzaldehyde, which produces quinolines . Another method includes the alkylation of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those using ruthenium or rhodium catalysts, are commonly employed . These methods are designed to be efficient and environmentally friendly, utilizing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Quinoline
  • 2-Methylquinoline
  • 8-Hydroxyquinoline

Properties

IUPAC Name

8-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3
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InChI Key

JRLTTZUODKEYDH-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C(=CC=C1)C=CC=N2
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Molecular Formula

C10H9N
Record name 8-METHYLQUINOLINE
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DSSTOX Substance ID

DTXSID8020888
Record name 8-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

8-methylquinoline appears as yellow liquid or oil. (NTP, 1992)
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Boiling Point

478 °F at 751 mmHg (NTP, 1992)
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Flash Point

221 °F (NTP, 1992)
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Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992)
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Density

1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992)
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CAS No.

611-32-5
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Melting Point

-112 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

3-Butyryl-4-chloro-8-methylquinoline (2.48 g, 10 mmol), 2-fluoroaniline (1.45 ml, 15 mmol) and 1,4-dioxan (10 ml) were stirred at room temperature overnight then heated at reflux for 30 minutes. The hydrochloride salt was filtered off, converted to free base and recrystallised from aqueous ethanol to give 3-butyryl-4- 2-fluorophenylamino)-8-methylquinoline (2.21 g), m.p. 109°-111°.
Name
3-Butyryl-4-chloro-8-methylquinoline
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reactor effluent vapor was directed through a condenser and the recovered liquid was weighed at convenient times. Typically, the liquid obtained from the first 20 minutes of the run was discarded. Three one-hour test periods were then taken with the mid-point of each period representing 0.8, 1.8 and 2.8 hours-on-stream (HOS). The reaction crudes were homogenized with ethanol before adding 4-tert-butylpyridine as a standard. The samples were then analyzed by GC using standard techniques. The reported 8-methylquinoline selectivity and yield are based on the moles of ortho-toluidine. The purity of the 8-methylquinoline is based on the 8-methylquinoline/2,8-dimethylquinoline (2,8 -Me2Q) weight ratio.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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